molecular formula C11H11ClN2O B1607948 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole CAS No. 570396-43-9

3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole

Cat. No. B1607948
M. Wt: 222.67 g/mol
InChI Key: PNGRFSLOMKCBLH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as acidity or basicity, and stability.


Scientific Research Applications

Anti-inflammatory and Anti-thrombotic Applications

Research has demonstrated the potential of 1,3,4-oxadiazole derivatives for anti-inflammatory and anti-thrombotic applications. A study by Basra et al. (2019) evaluated the anti-inflammatory activity of these compounds through in-vitro and in-vivo models, showing promising results for specific derivatives as potent anti-inflammatory compounds. Additionally, these compounds exhibited significant roles in enhancing clotting time in vivo, suggesting their utility in developing anti-inflammatory pharmaceutical products Basra et al., 2019.

Antibacterial and Thermal Properties

Arora et al. (2012) synthesized new unsymmetrical 1,3,4-oxadiazoles to evaluate their antibacterial and thermal properties. These compounds showed in vitro antibacterial activity against Gram-positive bacteria, with specific derivatives demonstrating potent antibacterial activity. The thermal stability and melting points of these compounds were also analyzed, highlighting their potential for various applications Arora et al., 2012.

Synthesis and Biological Evaluation

Husain et al. (2008) focused on synthesizing 1,3,4-oxadiazole derivatives and evaluating their biological actions, including anti-inflammatory, analgesic, ulcerogenic, and antibacterial effects. A number of compounds demonstrated very good anti-inflammatory activity, showcasing the diverse medicinal applications of these derivatives Husain et al., 2008.

Novel Synthesis Approaches

Ramazani et al. (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the creation of fully substituted oxadiazole derivatives. This research contributes to the methodological advancement in the synthesis of oxadiazoles, facilitating the development of new compounds for various applications Ramazani et al., 2010.

Antifungal and Antitubercular Activity

Research by Horrocks et al. (2013) synthesized 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives, including 1,3,4-oxadiazoles, and evaluated their in vitro antifungal and antitubercular activities. Some compounds showed very good activity against pathogenic strains of fungi and Mycobacterium tuberculosis, indicating the potential of these compounds as antifungal and antitubercular agents Horrocks et al., 2013.

Safety And Hazards

This involves the study of the compound’s toxicity, its potential hazards to human health and the environment, and the precautions that need to be taken when handling it.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more detailed analysis, you may need to consult a specialist or perform laboratory experiments.


properties

IUPAC Name

3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGRFSLOMKCBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388078
Record name 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole

CAS RN

570396-43-9
Record name 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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